4,5-Dibromo-2-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Br2FN. It is classified as a nitrile, specifically a derivative of phenylacetonitrile, where the phenyl ring is substituted with two bromine atoms at the 4th and 5th positions and a fluorine atom at the 2nd position. This compound is significant in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and biological activity.
The synthesis of 4,5-Dibromo-2-fluorophenylacetonitrile typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For instance, using dichloromethane as a solvent can enhance solubility and reaction efficiency.
The molecular structure of 4,5-Dibromo-2-fluorophenylacetonitrile features a phenyl ring substituted with two bromine atoms and one fluorine atom. The structure can be represented as follows:
The compound's structural details can be represented using various chemical notation systems:
C1=CC(=C(C(=C1C(C#N)Br)Br)F)C
InChI=1S/C8H4Br2FN/c9-7-5(10)3-1-2-4(7)6(11)8(12)13/h1-3H,12H2
4,5-Dibromo-2-fluorophenylacetonitrile can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4,5-Dibromo-2-fluorophenylacetonitrile primarily involves its interactions with biological targets. The presence of halogen substituents enhances lipophilicity and stability, which can influence binding affinity to enzymes or receptors. This property is particularly valuable in drug design, where modifications can lead to enhanced biological activity.
Physical properties such as boiling point and density are often determined experimentally and can be found in specific literature pertaining to the compound.
4,5-Dibromo-2-fluorophenylacetonitrile has several scientific applications:
This compound exemplifies how strategic modifications in chemical structures can lead to significant advancements in both medicinal applications and material innovations.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2